4-Bromo-5-methoxypicolinic acid
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Overview
Description
4-Bromo-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypicolinic acid typically involves the bromination of 5-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxypicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are utilized.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding de-brominated compounds.
Scientific Research Applications
4-Bromo-5-methoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxypicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy group and bromine atom play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
5-Bromo-3-methoxypicolinic acid: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
6-Bromo-5-methoxypicolinic acid: Another isomer with bromine at the 6-position, affecting its reactivity and applications.
Uniqueness: 4-Bromo-5-methoxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a methoxy group on the pyridine ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6BrNO3 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-bromo-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) |
InChI Key |
UBJNWMSWMCUYAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1Br)C(=O)O |
Origin of Product |
United States |
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